molecular formula C27H21NO3 B344323 2'-[BENZYL(PHENYL)CARBAMOYL]BIPHENYL-2-CARBOXYLIC ACID

2'-[BENZYL(PHENYL)CARBAMOYL]BIPHENYL-2-CARBOXYLIC ACID

Cat. No.: B344323
M. Wt: 407.5 g/mol
InChI Key: ZRCQUCQRGKJKSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’-[(Benzylanilino)carbonyl][1,1’-biphenyl]-2-carboxylic acid is a complex organic compound with the molecular formula C27H21NO3. This compound is characterized by its intricate structure, which includes a benzylanilino group attached to a biphenyl core, and a carboxylic acid functional group. It is often used in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-[(Benzylanilino)carbonyl][1,1’-biphenyl]-2-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2’-[(Benzylanilino)carbonyl][1,1’-biphenyl]-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Addition: Common reagents include Grignard reagents and organolithium compounds.

    Substitution Reactions: Halogenating agents and nucleophiles are often used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic addition can yield alcohols, while oxidation can produce quinones.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-[(Benzylanilino)carbonyl][1,1’-biphenyl]-2-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the benzylanilino group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C27H21NO3

Molecular Weight

407.5 g/mol

IUPAC Name

2-[2-[benzyl(phenyl)carbamoyl]phenyl]benzoic acid

InChI

InChI=1S/C27H21NO3/c29-26(28(21-13-5-2-6-14-21)19-20-11-3-1-4-12-20)24-17-9-7-15-22(24)23-16-8-10-18-25(23)27(30)31/h1-18H,19H2,(H,30,31)

InChI Key

ZRCQUCQRGKJKSP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)C3=CC=CC=C3C4=CC=CC=C4C(=O)O

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)C3=CC=CC=C3C4=CC=CC=C4C(=O)O

Origin of Product

United States

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